3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light.
Vorbereitungsmethoden
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the desired naphthopyran structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- has several scientific research applications:
Material Science: Its photochromic properties make it useful in the development of smart materials and sensors.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The photochromic behavior of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is primarily due to a reversible ring-opening reaction. Upon exposure to UV light, the closed-ring form of the compound converts to an open-ring form, resulting in a color change. This process involves the absorption of light, leading to an excited state that facilitates the ring-opening reaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthopyrans and benzopyrans, such as 3,3-diphenyl-3H-naphtho[2,1-b]pyran. Compared to these, 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- exhibits unique photochromic properties, including faster response times and different color changes upon exposure to light .
Eigenschaften
CAS-Nummer |
21568-13-8 |
---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-13(15)16-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8H,1H3 |
InChI-Schlüssel |
UGWKRAADHNADPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.